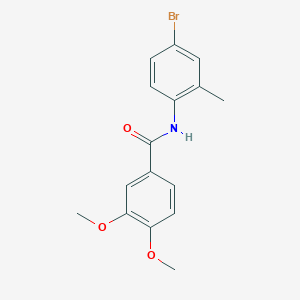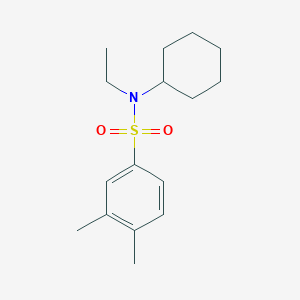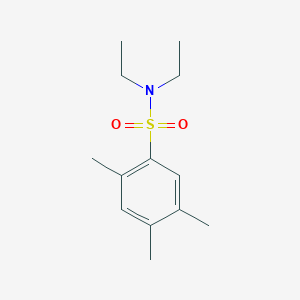
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide (Bromantane) is a synthetic compound that belongs to the adamantane family. It was first synthesized in Russia in the 1980s and has been used as a stimulant and anxiolytic in the treatment of asthenic disorders. Bromantane has also been shown to have potential applications in the fields of neurology, sports medicine, and geriatrics.
作用機序
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide is believed to exert its effects through modulation of the dopaminergic and serotonergic systems in the brain. It has been shown to increase the release of dopamine and serotonin, as well as enhance their uptake and metabolism. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide also affects the expression of genes involved in neuronal plasticity and stress response.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to improve cognitive function, including memory, attention, and learning. It has also been demonstrated to have anxiolytic and antidepressant effects, reducing symptoms of anxiety and depression in animal models. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to enhance physical performance, increasing endurance and reducing fatigue. Additionally, it has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be synthesized in large quantities. It has a well-established mechanism of action and has been extensively studied for its effects on cognitive function, anxiety, and depression. However, the limitations of bromantane include its limited solubility in water and its potential for toxicity at high doses.
将来の方向性
There are several potential future directions for research on bromantane. One area of interest is its potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Another area of interest is its effects on physical performance, particularly in athletes. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been shown to enhance endurance and reduce fatigue, making it a potential performance-enhancing drug. Finally, further research is needed to establish the safety and efficacy of bromantane in humans, particularly in the treatment of anxiety and depression.
合成法
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide is synthesized through a multi-step process that involves the conversion of 2-bromo-4-methylphenol to 2-bromo-4-methylbenzaldehyde, followed by the reaction of the aldehyde with 3,4-dimethoxyaniline to form the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic effects. It has been shown to improve cognitive function, reduce anxiety and depression, and enhance physical performance. N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide has also been investigated for its neuroprotective properties, with promising results in animal models of neurodegenerative diseases.
特性
製品名 |
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide |
|---|---|
分子式 |
C16H16BrNO3 |
分子量 |
350.21 g/mol |
IUPAC名 |
N-(4-bromo-2-methylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-10-8-12(17)5-6-13(10)18-16(19)11-4-7-14(20-2)15(9-11)21-3/h4-9H,1-3H3,(H,18,19) |
InChIキー |
SXCOZSKHLZUXBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)